molecular formula C14H29NO3S2 B14710808 S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate CAS No. 21209-10-9

S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate

Cat. No.: B14710808
CAS No.: 21209-10-9
M. Wt: 323.5 g/mol
InChI Key: ASQXJBTYIVTVPP-UHFFFAOYSA-N
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Description

S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate: is an organic compound that belongs to the class of thiosulfates Thiosulfates are known for their sulfur-containing functional groups, which can impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 4-(4-Ethylcyclohexyl)butylamine with ethylene thiosulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the sulfur atom in the thiosulfate group is oxidized to form sulfonate derivatives.

    Reduction: Reduction reactions can convert the thiosulfate group into thiol or sulfide groups.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfonate derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of thiosulfate groups into molecules.
  • Acts as a precursor for the synthesis of more complex sulfur-containing compounds.

Biology:

  • Investigated for its potential role in modulating biological pathways involving sulfur metabolism.
  • Studied for its antimicrobial properties due to the presence of the thiosulfate group.

Medicine:

  • Explored for its potential use in drug development, particularly in designing compounds with enhanced bioavailability and stability.
  • Evaluated for its therapeutic effects in conditions related to oxidative stress and inflammation.

Industry:

  • Utilized in the production of specialty chemicals and materials with unique properties.
  • Employed in the formulation of certain types of coatings and adhesives.

Mechanism of Action

The mechanism of action of S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. The compound may also interact with sulfur-containing biomolecules, affecting their function and stability.

Comparison with Similar Compounds

  • S-2-((4-(4-Methylcyclohexyl)butyl)amino)ethyl thiosulfate
  • S-2-((4-(4-Propylcyclohexyl)butyl)amino)ethyl thiosulfate
  • S-2-((4-(4-Butylcyclohexyl)butyl)amino)ethyl thiosulfate

Comparison:

  • Uniqueness: The presence of the ethyl group in S-2-((4-(4-Ethylcyclohexyl)butyl)amino)ethyl thiosulfate imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules.
  • Reactivity: Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different reactivity patterns in substitution and redox reactions due to the size and electronic effects of the ethyl group.
  • Applications: While similar compounds may share some applications, the specific properties of the ethyl derivative can make it more suitable for certain applications, such as in drug development or material science.

Properties

CAS No.

21209-10-9

Molecular Formula

C14H29NO3S2

Molecular Weight

323.5 g/mol

IUPAC Name

1-ethyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane

InChI

InChI=1S/C14H29NO3S2/c1-2-13-6-8-14(9-7-13)5-3-4-10-15-11-12-19-20(16,17)18/h13-15H,2-12H2,1H3,(H,16,17,18)

InChI Key

ASQXJBTYIVTVPP-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)CCCCNCCSS(=O)(=O)O

Origin of Product

United States

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